3,3'-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) is a compound characterized by its unique structure and potential applications in various scientific fields. This compound features a thiene moiety linked to two 4,4-dimethyl-4H-pyrazole units, making it an interesting subject of study in organic chemistry and medicinal chemistry.
The compound can be synthesized through specific organic reactions involving thiene derivatives and pyrazole compounds. Its molecular formula is C16H18N4S, and it has been cataloged in various chemical databases for further research.
3,3'-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) belongs to the class of heterocyclic compounds due to the presence of nitrogen in its pyrazole rings. It is also classified under sulfur-containing compounds because of the thiene group.
The synthesis of 3,3'-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) typically involves the following steps:
The reaction conditions (temperature, solvent choice, and reaction time) are critical for optimizing yield and purity. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 3,3'-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) can be depicted as follows:
The compound's molecular weight is approximately 302.41 g/mol. The structural formula can be represented by its SMILES notation: CC(C)N1C=NN(C1=C(C)C)S=C2C=CC=C(S2).
3,3'-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) can participate in various chemical reactions:
Reactions involving this compound are typically performed under controlled conditions to prevent decomposition or side reactions. Solvent choice and temperature play significant roles in determining reaction outcomes.
The mechanism of action for 3,3'-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) can involve:
Experimental data from studies on similar compounds suggest that the interactions involving nitrogen and sulfur atoms significantly influence biological activity and reactivity patterns.
Characterization through spectroscopic methods (e.g., Infrared spectroscopy and Ultraviolet-visible spectroscopy) provides insights into functional groups present and confirms structural integrity.
3,3'-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) has potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2